molecular formula C11H17N3O2 B7927522 2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol

2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7927522
M. Wt: 223.27 g/mol
InChI Key: GKTXNKCBZZSBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol, with the CAS Registry Number 1353980-54-7, is a chemical compound of interest in medicinal chemistry and drug discovery research. This pyridazine derivative has a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol . The compound's core structure incorporates a 6-methoxypyridazine ring, a heterocycle known for its unique physicochemical properties that are valuable in drug design. The pyridazine ring is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can be critical for specific target engagement and molecular recognition in biological systems . Researchers are particularly interested in such scaffolds as potential bioisosteres for phenyl rings or other azines, as they can reduce lipophilicity and improve solubility, which are key parameters in optimizing drug-like properties . While the specific biological profile of this compound is a subject of ongoing research, pyridazine-based molecules have demonstrated significant potential in pharmaceutical development. Notable FDA-approved drugs featuring a pyridazine core include the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix for advanced prostate cancer and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib for plaque psoriasis . Furthermore, structurally related imidazo[1,2-b]pyridazine derivatives have been investigated preclinically as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for central nervous system disorders such as schizophrenia . This suggests potential research applications in neuroscience and the study of neuropsychiatric conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-[cyclopropyl-[(6-methoxypyridazin-3-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11-5-2-9(12-13-11)8-14(6-7-15)10-3-4-10/h2,5,10,15H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTXNKCBZZSBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate precursors under specific conditions to form the 6-methoxy-pyridazine core.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of a suitable intermediate.

    Attachment of the ethanolamine moiety: This final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring or the ethanolamine moiety are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Development
Research indicates that 2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol may serve as a lead compound for developing new therapeutics targeting various conditions. Its structural characteristics suggest potential efficacy as a phosphodiesterase (PDE) inhibitor, which can modulate cyclic nucleotide levels in cells, thus influencing several biological pathways related to inflammation and mood disorders.

Therapeutic Applications
The compound's ability to inhibit phosphodiesterase enzymes positions it as a candidate for treating inflammatory diseases and depression. PDE inhibitors are known to enhance the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling and have implications in cardiovascular health, respiratory diseases, and neurological conditions.

Interaction with Biological Targets
Preliminary studies have shown that this compound interacts with various biological targets, particularly phosphodiesterase enzymes. This interaction could lead to significant therapeutic effects by modulating enzyme activity and influencing downstream signaling pathways.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituted Ethanolamine Derivatives

a. 2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol (CAS: 1353976-61-0)

  • Structure : Replaces the 6-methoxy-pyridazine with a 1-methyl-piperidin-4-ylmethyl group.
  • This substitution may alter solubility or receptor affinity .

b. [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid

  • Structure: Replaces the ethanol group with acetic acid.
  • This affects pharmacokinetics (e.g., absorption, excretion) .

c. 2-((2-Methoxyethyl)(methyl)amino)ethanol ()

  • Structure : Contains a methoxyethyl group instead of cyclopropyl-pyridazine.
  • The simpler structure achieved an 88% synthesis yield, suggesting easier scalability compared to the discontinued target compound .

Ethanolamine Backbone Variations

a. 2-(Ethylpropylamino)ethanol (CAS: 2893-56-3)

  • Structure: Linear alkyl chains (ethyl and propyl) attached to the amino group.
  • Implications: Lower molecular weight (C₇H₁₇NO) and simpler structure may result in higher volatility but reduced target specificity compared to the cyclopropyl-pyridazine analog .

b. 2-[[3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl]amino]ethanol

  • Structure : Incorporates a bulky acridinyl group.
  • Implications : Higher molecular weight (359.85 g/mol) and logP (3.25) indicate increased lipophilicity, which may enhance membrane permeability but reduce solubility .

Comparative Analysis of Key Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) logP Synthesis Yield/Status
Target Compound Not Provided Cyclopropyl, 6-methoxy-pyridazine ~300 (estimated) ~2.5* Discontinued
2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol C₁₃H₂₅N₃O 1-methyl-piperidin-4-ylmethyl 251.36 ~1.8* Available
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 2-methoxyethyl, methyl 133.19 -0.12 88% yield
2-(Ethylpropylamino)ethanol C₇H₁₇NO Ethyl, propyl 131.22 0.98 Schedule 2B11
2-[[3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl]amino]ethanol C₁₉H₂₂ClN₃O₂ Acridinyl, chloro 359.85 3.25 Research use

*Estimated based on structural analogs.

Functional and Application Differences

  • Target Compound : The pyridazine ring may engage in aromatic stacking interactions, useful in kinase inhibitors or antimicrobial agents. However, discontinuation suggests limitations in stability or efficacy .
  • Piperidine Analog (CAS: 1353976-61-0) : The basic piperidine group could enhance blood-brain barrier penetration, making it relevant for CNS-targeting drugs .
  • Methoxyethyl Derivative : High yield and simplicity make it a candidate for industrial applications, such as surfactants or intermediates .

Biological Activity

2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structural features, including a cyclopropyl group and a pyridazin moiety, suggest significant therapeutic applications, especially as phosphodiesterase (PDE) inhibitors.

Molecular Characteristics

  • Molecular Formula : C${12}$H${16}$N$_{2}$O
  • Molecular Weight : Approximately 220.27 g/mol

Phosphodiesterase Inhibition

Research indicates that this compound may act as a phosphodiesterase inhibitor. PDEs are critical enzymes that regulate cyclic nucleotide levels in cells, which are involved in various physiological processes. By inhibiting these enzymes, the compound could potentially be used to treat conditions such as:

  • Inflammation
  • Depression
  • Cardiovascular diseases

The inhibition of phosphodiesterases leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which can enhance vasodilation and improve mood regulation. Preliminary studies suggest that this compound interacts specifically with PDE enzymes, influencing their activity and providing a pathway for therapeutic effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique pharmacological profile of this compound. Below is a summary of notable compounds:

Compound NameStructural FeaturesBiological Activity
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)Contains a pyridazine ring; potential PDE4 inhibitorAnti-inflammatory effects
Methyl 3'-(1-ethyl-6-oxo-5-(quinolin-5-ylamino)-1,6-dihydropyridazin-3-yl)Similar heterocyclic structure; exhibits cytotoxicityAntineoplastic properties
Indole DerivativesIncludes indole moiety; diverse biological activitiesAntimicrobial and anticancer effects

The distinct cyclopropyl group in this compound contributes to its unique interactions with PDEs, potentially offering advantages in developing targeted therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing context for the potential applications of this compound.

  • Study on PDE Inhibitors : A study highlighted the effectiveness of various PDE inhibitors in reducing symptoms associated with depression and anxiety disorders. The findings suggest that compounds with similar structures to this compound could exhibit comparable efficacy .
  • In Vivo Efficacy : Research on related aminopyridopyrazinones demonstrated robust in vivo blood pressure lowering effects in hypertensive rat models. This suggests that the pharmacological properties of compounds like this compound could extend to cardiovascular applications .

Q & A

Q. What are optimized synthetic routes for 2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol, and how can intermediates be purified?

Synthesis typically involves nucleophilic substitution and amine alkylation. For example, cyclopropylamine derivatives react with halogenated pyridazine intermediates (e.g., 6-methoxy-3-(chloromethyl)pyridazine) in polar aprotic solvents like DMF or THF. A tertiary amine base (e.g., triethylamine) is often used to scavenge HCl . Purification may involve solvent extraction (e.g., ethyl acetate/water), followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate). For hygroscopic intermediates, drying agents like MgSO₄ or Na₂SO₄ are critical . Yield optimization requires precise stoichiometry and temperature control (e.g., 80–100°C for 2–4 hours).

Q. How can NMR spectroscopy resolve structural ambiguities in intermediates or final products?

¹H and ¹³C NMR are essential for confirming cyclopropyl and pyridazine moieties. Key diagnostic signals include:

  • Cyclopropyl protons as a multiplet (δ 0.5–1.5 ppm) and methoxy groups as singlets (δ 3.8–4.0 ppm) .
  • Pyridazine aromatic protons as doublets (δ 7.0–8.5 ppm) with coupling constants (J = 5–10 Hz).
  • Ethanolamine protons (CH₂OH) as a triplet (δ 3.5–3.7 ppm) and broad OH signals (δ 1.5–2.5 ppm, exchangeable).
    For complex mixtures, 2D NMR (COSY, HSQC) clarifies connectivity, while DEPT-135 distinguishes CH₃/CH₂ groups .

Advanced Research Questions

Q. What mechanistic insights explain the Curtius-like rearrangements in cyclopropyl-substituted analogs?

The Curtius rearrangement of cyclopropyl acyl azides proceeds via a concerted mechanism, as shown by DFT calculations (B3LYP/6-311+G(d,p)). Cyclopropyl strain lowers activation energy (ΔE‡ ≈ 25–28 kcal/mol) compared to non-cyclic analogs. The transition state involves simultaneous N₂ loss and 1,2-alkyl shift, with IRC analysis confirming no nitrene intermediates . Experimental validation via ¹H NMR kinetics (50–100°C) reveals first-order kinetics (k = 1–5 × 10⁻⁴ s⁻¹) and entropy values (ΔS‡ ≈ 0.2–0.3 cal/mol·K), aligning with computational predictions .

Q. How can computational methods predict regioselectivity in pyridazine functionalization?

Density functional theory (DFT) using the B3LYP functional and 6-31G(d) basis set evaluates electrophilic substitution patterns. For 6-methoxy-pyridazine, meta-directing effects of the methoxy group are modeled via Fukui indices (nucleophilic attack at C3 > C5). Solvent effects (e.g., DMSO) are incorporated via CPCM, showing enhanced reactivity at C3 due to hydrogen bonding with the methoxy group . MD simulations (AMBER) further assess steric hindrance from cyclopropyl groups during substitution.

Q. How should researchers resolve contradictions between experimental and theoretical activation energies?

Discrepancies arise from solvent effects and approximations in computational models. For example, gas-phase DFT calculations may underestimate solvation energies by 3–5 kcal/mol. To reconcile:

  • Compare CBS-QB3 (high-level composite method) with experimental Eyring parameters (ΔH‡, ΔS‡) .
  • Use implicit solvent models (e.g., SMD for DMSO) to refine barriers.
  • Validate with kinetic isotopic effects (KIE) or substituent studies. For cyclopropyl derivatives, experimental ΔH‡ = 23–25 kcal/mol vs. DFT-predicted 25–27 kcal/mol .

Q. What strategies optimize HPLC analysis for polar intermediates?

Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (0.1% TFA) resolves polar amines. For this compound:

  • Adjust pH to 2.5–3.0 to protonate amines and reduce tailing.
  • Use ion-pairing agents (e.g., heptafluorobutyric acid) for highly polar metabolites.
  • Gradient: 5% → 40% acetonitrile over 20 minutes, flow rate 1 mL/min, UV detection at 254 nm .

Methodological Tables

Q. Table 1. Key NMR Assignments for Cyclopropyl-Pyridazine Derivatives

Proton/GroupChemical Shift (δ, ppm)MultiplicityCoupling (Hz)
Cyclopropyl CH₂0.8–1.2MultipletJ = 6–8
Pyridazine C3-H7.8DoubletJ = 9
OCH₃3.9Singlet
CH₂OH3.6TripletJ = 5

Q. Table 2. Computational vs. Experimental Activation Energies

CompoundΔE‡ (DFT, kcal/mol)ΔE‡ (Expt., kcal/mol)Solvent Model
Cyclopropyl analog25.123.8CPCM (DMSO)
Benzoyl analog30.027.1CPCM (Toluene)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.